molecular formula C27H19Cl2N3O3 B14949951 2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B14949951
M. Wt: 504.4 g/mol
InChI Key: CNYDEQFYBKYZIP-WSDLNYQXSA-N
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Description

2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features multiple functional groups, including chloro, indole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.

    Attachment of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.

    Construction of the pyrazole ring: This can be done through cyclization reactions involving hydrazines and diketones.

    Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazole ring.

    Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

    Biology: As a tool for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular membranes: Leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: Similar in structure but with different substituents.

    Indole derivatives: Compounds with similar indole moieties.

    Pyrazole derivatives: Compounds with similar pyrazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C27H19Cl2N3O3

Molecular Weight

504.4 g/mol

IUPAC Name

2-chloro-5-[(4E)-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C27H19Cl2N3O3/c1-16-22(26(33)32(30-16)20-10-11-24(29)23(13-20)27(34)35)12-18-15-31(25-5-3-2-4-21(18)25)14-17-6-8-19(28)9-7-17/h2-13,15H,14H2,1H3,(H,34,35)/b22-12+

InChI Key

CNYDEQFYBKYZIP-WSDLNYQXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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